molecular formula C40H46N4O8 B041180 Coproporphyrin I tetramethyl ester CAS No. 25767-20-8

Coproporphyrin I tetramethyl ester

Cat. No. B041180
CAS RN: 25767-20-8
M. Wt: 710.8 g/mol
InChI Key: GUNJUBKEECHMKZ-UHFFFAOYSA-N
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Description

Coproporphyrin I tetramethyl ester is a derivative of porphyrins, which are a group of heterocyclic macrocycle organic compounds, important for their role in biological processes such as oxygen transport and photosynthesis. The focus on Coproporphyrin I tetramethyl ester involves its synthesis, structural and chemical properties analysis.

Synthesis Analysis

The synthesis of Coproporphyrin I tetramethyl ester involves modifications of existing procedures, leading to the creation of the four coproporphyrin "type-isomers" as their tetramethyl esters. This process includes treating these porphyrins with thallium(III) trifluoroacetate, resulting in corresponding aquo porphinatothallium(III) hydroxides after ligand exchange induced by chromatography on deactivated alumina (Abraham et al., 1973).

Molecular Structure Analysis

The molecular structure of Coproporphyrin I tetramethyl ester and its derivatives can be analyzed through methods such as NMR spectroscopy. The proton NMR spectra of the chloroform solutions of thallium(III) coproporphyrins indicate a pronounced concentration dependence, with all resonances moving to low field upon dilution. The spectra also show additional fine structure, interpreted in terms of a monomer-dimer equilibrium (Abraham et al., 1966).

Chemical Reactions and Properties

Reactions of Coproporphyrin I tetramethyl ester with certain metals, such as ruthenium(II), have been investigated, revealing the formation of coordination polymers and monomeric complexes. These interactions are crucial for understanding the compound's chemical behavior and potential applications in fields such as catalysis and material science (Zverev et al., 2017).

Physical Properties Analysis

The physical properties, such as melting points and solubility, are crucial for the characterization and application of Coproporphyrin I tetramethyl ester. Differential identification and quantitative estimation of coproporphyrin isomers depend on the exactness of data related to their physical properties and those of their methyl esters (Jope & O'Brien, 1945).

Chemical Properties Analysis

The chemical properties of Coproporphyrin I tetramethyl ester are closely related to its structure and the presence of functional groups. The interaction with metals, aggregation behavior in solution, and reactivity under various conditions highlight the compound's versatility and potential for further chemical modifications and applications (Giovannetti, Alibabaei, & Petetta, 2010).

Future Directions

The future directions of research on Coproporphyrin I tetramethyl ester could involve further exploration of its photophysical properties , as well as its role in the regulation of heme biosynthesis in bacteria .

properties

IUPAC Name

methyl 3-[7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C40H46N4O8/c1-21-25(9-13-37(45)49-5)33-18-30-23(3)27(11-15-39(47)51-7)35(43-30)20-32-24(4)28(12-16-40(48)52-8)36(44-32)19-31-22(2)26(10-14-38(46)50-6)34(42-31)17-29(21)41-33/h17-20,41-42H,9-16H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNJUBKEECHMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)OC)C)C(=C4C)CCC(=O)OC)C(=C3C)CCC(=O)OC)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C40H46N4O8
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40889396
Record name 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl-, 2,7,12,17-tetramethyl ester
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Molecular Weight

710.8 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Coproporphyrin I tetramethyl ester
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Product Name

Coproporphyrin I tetramethyl ester

CAS RN

25767-20-8
Record name Coproporphyrin I tetramethyl ester
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Record name Coproporphyrin I tetramethyl ester
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Record name 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl-, 2,7,12,17-tetramethyl ester
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Record name 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl-, 2,7,12,17-tetramethyl ester
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Record name Tetramethyl 3,8,13,18-tetramethyl-21H,23H-porphine-2,7,12,17-tetrapropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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